

Vidofludimus Calcium: A Technical Overview of its Antiviral Activity Against Epstein-Barr Virus

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Compound of Interest

Compound Name: Vidofludimus

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Introduction

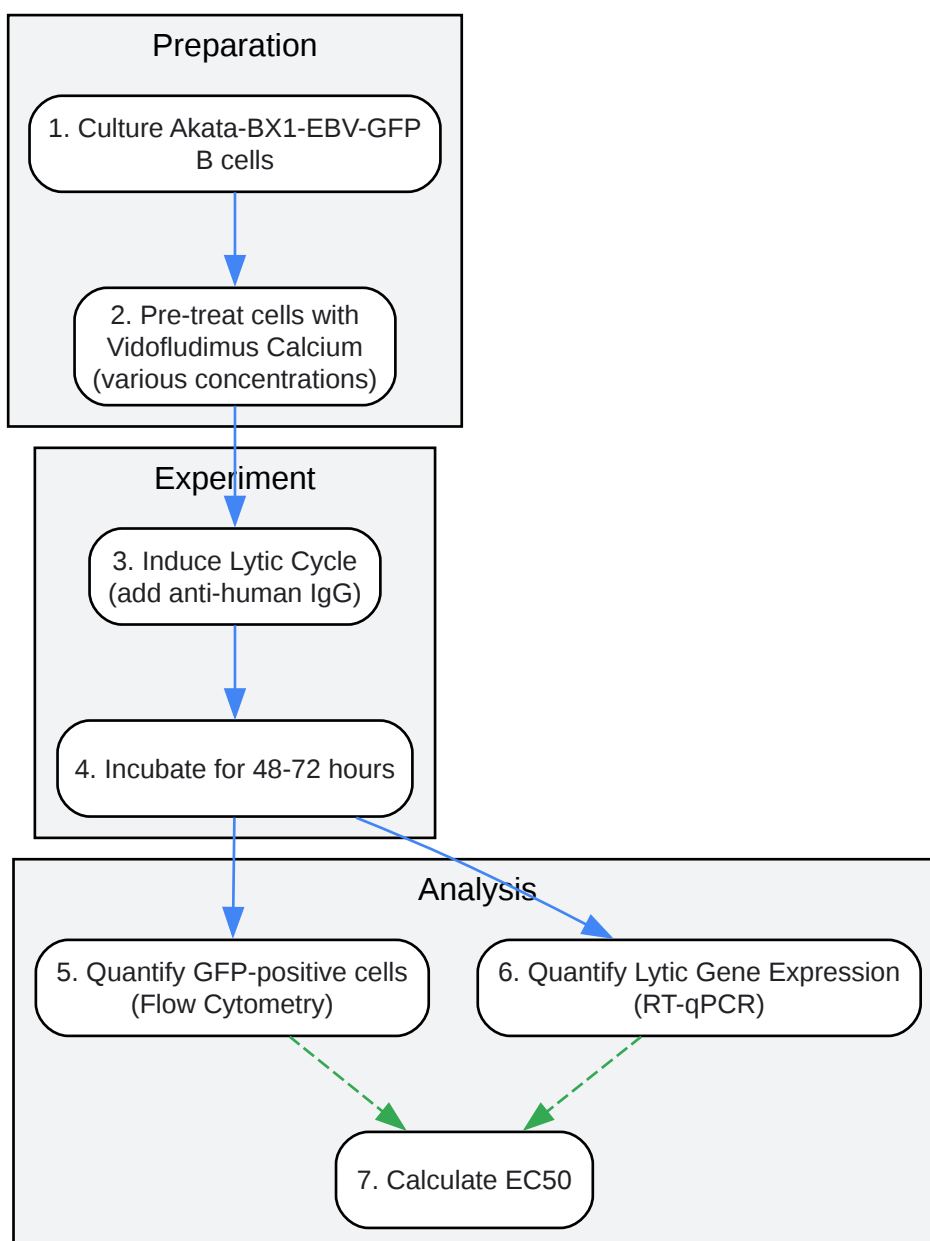
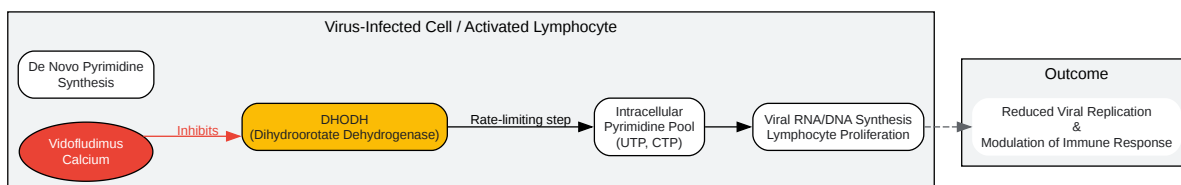
Vidofludimus calcium (formerly IMU-838) is an orally administered small molecule inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH).^{[1][2][3]} While primarily being investigated for autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease, **Vidofludimus** calcium exhibits broad-spectrum antiviral activity.^{[1][3][4]} This is attributed to its targeted action on the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes and virus-infected host cells.^{[1][5]} There is a growing body of preclinical evidence demonstrating its potent activity against Epstein-Barr virus (EBV), a ubiquitous herpesvirus linked to various malignancies and suspected to be a contributing factor in autoimmune diseases like MS.^{[1][4][6][7]} This technical guide provides an in-depth analysis of the available data on **Vidofludimus** calcium's anti-EBV activity, its mechanism of action, and the experimental protocols used to ascertain its efficacy.

Core Mechanism of Action

Vidofludimus calcium's primary mechanism of action is the selective inhibition of DHODH, a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.^[5] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis.

Highly metabolically active cells, such as activated T and B lymphocytes and virus-infected cells, have a high demand for pyrimidines to support rapid proliferation and viral replication.[1][2][8] By inhibiting DHODH, **Vidofludimus** calcium depletes the intracellular pyrimidine pool in these specific cell populations. This induces metabolic stress, leading to a cytostatic effect on activated immune cells and the inhibition of viral replication, which is highly dependent on host cell machinery.[1][5][7] Normal, non-proliferating cells are less affected as they can rely on the pyrimidine salvage pathway.[5] This selective action contributes to the drug's favorable safety profile.[2]

In addition to its DHODH-mediated effects, **Vidofludimus** calcium is also an activator of the nuclear receptor related 1 (Nurr1), a transcription factor associated with neuroprotective properties.[1][2][9] This dual mechanism, combining anti-inflammatory, antiviral, and neuroprotective effects, makes it a unique candidate for diseases like MS where both viral triggers and neurodegeneration are implicated.[1][6]



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